Ethyl 5-amino-3-methylpicolinate
Description
Significance of Picolinate (B1231196) Derivatives in Modern Chemical Research
Picolinate derivatives, which are derived from picolinic acid, have demonstrated broad utility in modern chemical research. Their ability to act as bidentate chelating agents for metal ions is a key feature, leading to the formation of stable metal complexes. wikipedia.org This property has been extensively explored in the context of nutritional supplements, such as chromium picolinate, which has been investigated for its potential role in glucose, protein, and fat metabolism. nih.gov
The research into chromium picolinate and its derivatives has also spurred investigations into the structure-property-toxicity relationships of these complexes. nih.gov Furthermore, picolinate derivatives are valuable synthons in organic chemistry. The functional groups on the picolinate ring can be modified to create a wide array of more complex molecules. researchgate.net The development of novel catalysts, including metal-organic frameworks (MOFs), for the synthesis of picolinate and picolinic acid derivatives highlights the ongoing interest in this class of compounds. researchgate.net
Structural Characteristics and Chemical Importance of Aminopicolinates
The amino group in aminopicolinates can act as a nucleophile, participating in various chemical transformations to build more complex molecular architectures. For instance, the amino group can be acylated, alkylated, or used as a handle to link the aminopicolinate unit to other molecules. This versatility makes aminopicolinates valuable building blocks in the synthesis of pharmaceuticals, agrochemicals, and functional materials. The study of 5-aminotetrazole-based energetic polymers, which incorporate aminotetrazole heterocycles, showcases the utility of amino-functionalized heterocycles in developing high-energy materials. nih.gov
Scope and Objectives of Academic Research on Ethyl 5-amino-3-methylpicolinate
While extensive research exists for the broader picolinate class, academic research specifically focused on this compound is more limited. However, based on the known chemistry of related compounds, the research objectives for this molecule can be inferred. A primary area of interest would be its use as a versatile intermediate in organic synthesis. The presence of three distinct functional groups—an ester, an amino group, and a methyl group—on the pyridine (B92270) scaffold allows for a variety of selective chemical modifications.
Academic research would likely focus on exploring the reactivity of each functional group to synthesize novel heterocyclic compounds with potential biological activity. For example, the amino group could be derivatized to form amides, sulfonamides, or ureas, while the ester could be hydrolyzed to the corresponding carboxylic acid or converted to an amide. The methyl group could also potentially undergo functionalization. The resulting library of compounds could then be screened for applications in medicinal chemistry, materials science, or as ligands for catalysis. The synthesis and characterization of related compounds like ethyl 5-hydroxy-3-methylpicolinate and ethyl 5-amino-3-hydroxypicolinate suggest an interest in substituted picolinates for various applications. bldpharm.combldpharm.com
Structure
3D Structure
Properties
Molecular Formula |
C9H12N2O2 |
|---|---|
Molecular Weight |
180.20 g/mol |
IUPAC Name |
ethyl 5-amino-3-methylpyridine-2-carboxylate |
InChI |
InChI=1S/C9H12N2O2/c1-3-13-9(12)8-6(2)4-7(10)5-11-8/h4-5H,3,10H2,1-2H3 |
InChI Key |
LILIXCUOLXPXGC-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=NC=C(C=C1C)N |
Origin of Product |
United States |
Synthetic Methodologies for Ethyl 5 Amino 3 Methylpicolinate and Analogues
Historical and Current Approaches to Aminopicolinate Synthesis
The synthesis of substituted aminopicolinates like Ethyl 5-amino-3-methylpicolinate can be approached through various routes, ranging from conventional linear sequences to more advanced, convergent strategies that enhance efficiency and yield.
Conventional Multistep Synthesis Routes
Traditional approaches to constructing the this compound scaffold typically rely on a linear, multistep sequence. This involves the gradual construction and modification of the pyridine (B92270) ring through a series of discrete, well-established chemical reactions. A common conceptual pathway begins with a suitably substituted pyridine precursor, which is then elaborated to introduce the required functional groups.
For instance, a plausible route could commence with a precursor like 3,5-dimethyl-2-nitropyridine. The synthesis would proceed through the following key transformations:
Selective Oxidation : One of the methyl groups must be selectively oxidized to a carboxylic acid. The methyl group at the 2-position is often more susceptible to oxidation. Reagents like potassium permanganate (B83412) (KMnO₄) are traditionally used for oxidizing alkyl side chains on pyridine rings. wikipedia.org
Esterification : The resulting 5-methyl-2-nitropicolinic acid would then be esterified. A standard method involves converting the carboxylic acid to an acid chloride using thionyl chloride (SOCl₂), followed by reaction with ethanol (B145695) to yield ethyl 5-methyl-2-nitropicolinate. nih.gov
Functional Group Interconversion : The final step involves the reduction of the nitro group to the target amino group. This is typically achieved through catalytic hydrogenation using catalysts like Palladium on carbon (Pd/C) or with reducing agents like tin(II) chloride.
One-Pot and Multi-Component Reaction Strategies
To overcome the limitations of linear synthesis, modern organic chemistry has shifted towards more efficient strategies such as one-pot and multi-component reactions (MCRs). These methods combine multiple reaction steps into a single operation without isolating intermediates, saving time, resources, and often improving yields. nih.govclockss.org
Multi-Component Reactions (MCRs) are particularly powerful, as they bring together three or more reactants in a single pot to form a complex product that incorporates structural elements from each starting material. frontiersin.orgnih.gov The Hantzsch pyridine synthesis is a classic example of an MCR that can generate highly substituted pyridine rings. organic-chemistry.org
A more contemporary and sophisticated strategy involves the concept of Vinylogous Anomeric-Based Oxidation (VABO) . This mechanistic principle has been applied to the synthesis of various pyridine derivatives. researchgate.netnih.govorgchemres.org The VABO mechanism facilitates the oxidation and aromatization of an intermediate without the need for external oxidizing agents. orgchemres.org It relies on specific stereoelectronic interactions within a precursor molecule. rsc.org Researchers have successfully used this approach in multi-component reactions to build complex pyridine structures, sometimes employing novel catalysts like retrievable magnetic nanocatalysts or metal-organic frameworks (MOFs) to promote the reaction under mild, environmentally friendly conditions. nih.govorgchemres.orgrsc.org These advanced MCRs offer a highly efficient and atom-economical route to scaffolds like this compound, starting from simple, readily available precursors.
| Strategy | Description | Advantages | Disadvantages |
| Conventional Multistep | Linear sequence of reactions (e.g., oxidation, esterification, reduction) with isolation of intermediates. | Reliable and well-understood reactions. | Time-consuming, lower overall yield, more waste. |
| One-Pot / MCR | Multiple reactants are combined in a single vessel to form a complex product without isolating intermediates. | High efficiency, step economy, reduced waste, rapid access to molecular diversity. frontiersin.orgnih.gov | Reaction optimization can be complex. |
| VABO-MCR | An MCR where the final aromatization step is driven by a cooperative vinylogous anomeric-based oxidation mechanism. orgchemres.orgrsc.org | High yields, mild conditions, often no need for external oxidants, can be catalyzed by modern materials like MOFs. orgchemres.org | Mechanistically complex and a relatively new concept. |
Functional Group Interconversions and Derivatization of the Picolinate (B1231196) Moiety
The functional groups on the this compound core—the ester, the amino group, and the methyl group—provide multiple handles for further chemical modification and derivatization.
Esterification and Transesterification Reactions
The ethyl ester of 5-amino-3-methylpicolinate can be synthesized or modified through esterification and transesterification reactions.
Esterification : If the corresponding carboxylic acid (5-amino-3-methylpicolinic acid) is available, it can be converted to the ethyl ester via several methods. Acid-catalyzed Fischer esterification with ethanol is a direct approach. Alternatively, the reaction can be facilitated by converting the acid to a more reactive derivative, such as an acid chloride, or by using coupling agents. A convenient method for preparing amino acid methyl esters involves using trimethylchlorosilane in methanol (B129727) at room temperature, which achieves high yields. mdpi.com
Transesterification : This process involves converting one ester into another by reacting it with an alcohol in the presence of an acid or base catalyst. wikipedia.orgmasterorganicchemistry.com For example, the methyl ester of 5-amino-3-methylpicolinate could be converted to the target ethyl ester by heating it in an excess of ethanol with a catalytic amount of acid (like H₂SO₄) or a base (like sodium ethoxide). masterorganicchemistry.comorganic-chemistry.org This equilibrium-driven reaction is often pushed to completion by using a large excess of the new alcohol. wikipedia.org
| Reaction | Reagents & Conditions | Purpose | Ref. |
| Esterification | R-COOH + EtOH, H⁺ catalyst, heat | Direct conversion of carboxylic acid to ethyl ester. | pearson.com |
| Esterification | 1. R-COOH + SOCl₂ 2. R-COCl + EtOH, base | Formation of a more reactive acid chloride intermediate. | nih.gov |
| Esterification | R-COOH + MeOH, Me₃SiCl, RT | Mild and efficient method for methyl ester formation. | mdpi.com |
| Transesterification | R-COOMe + EtOH (excess), acid or base catalyst | Conversion of a methyl ester to an ethyl ester. | wikipedia.orgorganic-chemistry.org |
Amination and Substitution Reactions on the Pyridine Ring
The introduction of the amino group at the 5-position is a critical step. If starting from a pre-formed ethyl 3-methylpicolinate ring, the amino group can be introduced via nitration followed by reduction. However, direct amination or substitution reactions are more modern and efficient alternatives.
Pyridine rings are generally resistant to electrophilic aromatic substitution due to the electron-withdrawing nature of the nitrogen atom, but they are more susceptible to nucleophilic aromatic substitution (SₙAr), especially at the 2- and 4-positions. gcwgandhinagar.comuoanbar.edu.iq
Nucleophilic Aromatic Substitution (SₙAr) : A common strategy involves starting with a pyridine ring bearing a good leaving group, such as a halogen, at the 5-position. For instance, ethyl 5-bromo-3-methylpicolinate could react with an ammonia (B1221849) source or a protected amine under conditions that promote SₙAr to yield the desired 5-amino product.
Direct Amination : The classic Chichibabin reaction allows for the direct amination of pyridine rings, typically at the 2-position, using sodium amide (NaNH₂). wikipedia.org While powerful, this reaction often requires harsh conditions. Modern variations have been developed to improve scope and selectivity. For instance, activating the pyridine as its N-oxide enhances its reactivity towards nucleophiles at the 2- and 4-positions. researchgate.net Another advanced method involves converting the pyridine into a phosphonium (B103445) salt, which can then be aminated with high regioselectivity. nih.gov
Modifications at the Methyl and Amino Positions
Once the core structure of this compound is assembled, the existing functional groups can be further modified to create a diverse range of analogues. biosyn.com
Amino Group Modifications : The primary amino group is a versatile functional handle. It can be readily acylated with acid chlorides or anhydrides to form amides. It can also undergo reductive amination with aldehydes or ketones to yield secondary or tertiary amines. Furthermore, the amino group can be used in diazotization reactions to introduce other functionalities. nih.gov
Methyl Group Modifications : The methyl group at the 3-position is less reactive than the amino group. However, under radical conditions, it can undergo side-chain halogenation (e.g., using N-bromosuccinimide), which installs a reactive benzylic-type halide. This halide can then be displaced by various nucleophiles, allowing for the extension of the carbon chain or the introduction of new functional groups at this position.
Catalytic Approaches in this compound Synthesis
The synthesis of picolinates, including this compound, has significantly benefited from the development of advanced catalytic systems. These catalysts, broadly classified as heterogeneous and homogeneous, offer distinct advantages in controlling reaction pathways and improving product yields.
Role of Heterogeneous Catalysts (e.g., Metal-Organic Frameworks, MOFs)
Heterogeneous catalysts, which exist in a different phase from the reactants, are central to modern organic synthesis due to their ease of separation and potential for recyclability. Metal-Organic Frameworks (MOFs) have emerged as a particularly promising class of heterogeneous catalysts. nih.govmdpi.com MOFs are porous crystalline materials constructed from metal ions or clusters linked by organic ligands, offering high surface areas and tunable structures. nih.govmdpi.com
Recent research has demonstrated the successful use of a novel, nanoporous heterogeneous catalyst, a zirconium-based MOF identified as UiO-66(Zr)-N(CH₂PO₃H₂)₂, for the synthesis of picolinate and picolinic acid derivatives. nih.govrsc.org This catalyst facilitates a one-pot, multi-component reaction involving starting materials like ethyl 2-oxopropanoate, ammonium (B1175870) acetate, malononitrile, and various aldehydes. nih.govrsc.org The presence of phosphorous acid tags on the MOF is crucial, enabling the synthesis to proceed efficiently at ambient temperatures. rsc.org
The effectiveness of the UiO-66(Zr)-N(CH₂PO₃H₂)₂ catalyst is highlighted by its superior performance compared to other homogeneous and heterogeneous catalysts in a model reaction. nih.gov A key advantage of this MOF is its robustness and reusability; it can be recovered and reused for at least seven consecutive cycles without a significant loss of structural integrity or catalytic activity. nih.gov
Table 1: Comparative Performance of Catalysts in Picolinate Synthesis
| Catalyst | Time (min) | Yield (%) | Catalyst Type |
|---|---|---|---|
| UiO-66(Zr)-N(CH₂PO₃H₂)₂ | 15 | 98 | Heterogeneous (MOF) |
| Piperidine | 120 | 45 | Homogeneous |
| Et₃N | 120 | 40 | Homogeneous |
| No Catalyst | 180 | Trace | N/A |
Other heterogeneous systems, such as vanadium-titanium (B8517020) oxide catalysts, have also been studied for the oxidation of picoline precursors to form picolinic acid, a key intermediate. researchgate.net These catalysts demonstrate high selectivity at specific operational temperatures. researchgate.net
Homogeneous Catalysis in Picolinate Derivatization
Homogeneous catalysis, where the catalyst is in the same phase as the reactants, plays a vital role in the synthesis and derivatization of complex organic molecules. rsc.org These catalysts are often metal-organic complexes that can achieve high selectivity and activity under mild reaction conditions. mdpi.com
In the context of synthesizing pyridine-containing structures like picolinates, modern homogeneous catalysis often involves the principle of metal-ligand cooperation. mdpi.com In these systems, the ligand is not merely a spectator but actively participates in the catalytic cycle, often through processes of dearomatization and subsequent rearomatization. mdpi.com For instance, ruthenium-pincer complexes have demonstrated catalytic activity for the hydrogenation of amides to form amines and alcohols, a transformation relevant to the synthesis of functionalized precursors. mdpi.com
Transition metal complexes based on chromium, cobalt, and ruthenium are used to catalyze a variety of reactions, including oligomerization, hydrogenation, and dehydrogenative coupling, which are essential for building and modifying the picolinate scaffold. mdpi.commdpi.comnih.gov The choice of metal and ligand structure is critical for directing the reaction toward the desired product with high efficiency. mdpi.com
Green Chemistry Principles in Synthetic Strategies for this compound
The application of green chemistry principles is increasingly important in chemical synthesis to minimize environmental impact and improve safety and efficiency. rasayanjournal.co.in For the synthesis of this compound and its analogues, these principles are manifested through the use of efficient catalysts, multicomponent reactions, and alternative energy sources. rasayanjournal.co.innih.gov
A core tenet of green chemistry is atom economy, which is maximized in multicomponent reactions (MCRs). rasayanjournal.co.in MCRs combine three or more reactants in a single step to form a product that incorporates most or all of the atoms of the starting materials. rasayanjournal.co.in The MOF-catalyzed synthesis of picolinates is an excellent example of an MCR that reduces waste and simplifies purification processes. nih.govrasayanjournal.co.in
The use of alternative energy sources, such as microwave irradiation, represents another significant green approach. nih.gov Microwave-assisted synthesis has been shown to dramatically shorten reaction times and improve yields in the creation of pyridine derivatives compared to conventional heating methods. nih.govresearchgate.net This efficiency reduces energy consumption and allows for rapid synthesis. nih.gov
Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis of Pyridine Derivatives
| Method | Reaction Time | Yield (%) | Reference |
|---|---|---|---|
| Conventional Heating (Reflux) | 6-9 hours | 71-88% | researchgate.net |
| Microwave Irradiation | 2-7 minutes | 82-94% | nih.govresearchgate.net |
Furthermore, the selection of environmentally benign solvents is crucial. Many green synthetic routes for pyridine derivatives utilize safer solvents like ethanol, which is less toxic and more sustainable than many traditional organic solvents. nih.govresearchgate.net The development of efficient, recyclable catalysts, such as the UiO-66 MOF or simple iron-based catalysts, further aligns the synthesis of picolinates with the principles of green chemistry by reducing waste and the need for stoichiometric reagents. nih.govrsc.org
Chemical Reactivity and Reaction Mechanisms of Ethyl 5 Amino 3 Methylpicolinate
Nucleophilic and Electrophilic Pathways of the Pyridine (B92270) Ring
The pyridine ring in Ethyl 5-amino-3-methylpicolinate exhibits a nuanced reactivity towards both nucleophiles and electrophiles, largely governed by the electron-withdrawing nature of the nitrogen atom and the electronic effects of the substituents.
Nucleophilic Aromatic Substitution: The pyridine ring is inherently electron-deficient, making it susceptible to nucleophilic attack, particularly at the positions ortho and para to the nitrogen atom (C2, C4, and C6). The presence of the electron-donating amino group at the 5-position and the methyl group at the 3-position further influences the electron density distribution. However, nucleophilic substitution on the bare pyridine ring often requires harsh conditions and the displacement of a poor leaving group like a hydride ion. Such reactions, like the Chichibabin reaction to introduce an additional amino group, are known for pyridine itself. For this compound, direct nucleophilic attack on the ring is less common than reactions involving the functional groups.
Reactivity of the Amino and Ester Functionalities
The amino and ester groups are the primary sites of reactivity in this compound.
Reactions of the Amino Group: The 5-amino group is a versatile functional handle. As a primary aromatic amine, it can undergo a variety of characteristic reactions:
Diazotization and Sandmeyer Reaction: The amino group can be converted to a diazonium salt using nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid). youtube.comrsc.org This diazonium intermediate is highly versatile and can be substituted by a wide range of nucleophiles in the Sandmeyer reaction, allowing for the introduction of halogens (Cl, Br), cyano groups, and other functionalities. organic-chemistry.org This represents a key strategy for further functionalization of the picolinate (B1231196) ring.
Acylation: The amino group readily reacts with acylating agents such as acid chlorides and anhydrides to form the corresponding amides. This reaction can be used to protect the amino group or to introduce new structural motifs.
Alkylation and Arylation: The amino group can also undergo N-alkylation and N-arylation reactions, although these can sometimes be challenging to control and may lead to mixtures of mono- and di-substituted products.
Reactions of the Ester Group: The ethyl ester at the 2-position is susceptible to nucleophilic acyl substitution. libretexts.orglibretexts.orgpressbooks.pubkhanacademy.org
Hydrolysis: The ester can be hydrolyzed to the corresponding carboxylic acid under either acidic or basic conditions. Basic hydrolysis, or saponification, is typically irreversible due to the formation of the carboxylate salt.
Aminolysis: The ester can react with ammonia (B1221849) or primary or secondary amines to form the corresponding amide. chemistrysteps.comyoutube.com This reaction, known as aminolysis, generally requires heating or catalytic conditions as the alkoxy leaving group is not as reactive as, for example, a halide in an acid chloride. chemistrysteps.com
Reduction: The ester can be reduced to the corresponding primary alcohol using strong reducing agents like lithium aluminum hydride (LiAlH₄).
A kinetic study on the aminolysis of substituted phenyl picolinates (structurally related to ethyl picolinates) revealed that these reactions proceed through a stepwise mechanism. The study also showed that picolinate esters are more reactive than the corresponding benzoate (B1203000) esters. nih.gov
| Reaction of Ester Group | Reagents | Product |
| Hydrolysis | H₃O⁺ or OH⁻ | 5-amino-3-methylpicolinic acid |
| Aminolysis | RNH₂ | N-alkyl-5-amino-3-methylpicolinamide |
| Reduction | LiAlH₄, then H₂O | (5-amino-3-methylpyridin-2-yl)methanol |
Stereoelectronic Effects and Reaction Selectivity (e.g., Anomeric Effect)
Stereoelectronic effects, which describe the influence of the spatial arrangement of orbitals on molecular properties and reactivity, play a role in the chemistry of this compound. While the classic anomeric effect is typically discussed in the context of saturated heterocyclic rings like pyranoses, related stereoelectronic interactions can influence the conformation and reactivity of substituted pyridines.
For instance, the "vinylogous anomeric effect" has been proposed to play a role in the synthesis of picolinate derivatives. organic-chemistry.org This effect involves the interaction of a lone pair on a heteroatom with the antibonding orbital of a C-H bond through a π-system, influencing the stereochemical outcome of reactions. While direct studies on this compound are lacking, the relative orientation of the lone pair on the 5-amino group and the π-system of the pyridine ring could influence its reactivity and the stability of reaction intermediates.
Kinetic and Thermodynamic Considerations in Picolinate Transformations
The rates and outcomes of reactions involving this compound are governed by kinetic and thermodynamic principles.
In nucleophilic aromatic substitution reactions, the stability of the Meisenheimer-like intermediate plays a crucial role. The electron-withdrawing nitrogen atom in the pyridine ring helps to stabilize the negative charge in the intermediate, facilitating the reaction. The position of the substituents will further modulate this stability.
In the case of reactions involving the functional groups, the relative reactivity of different sites on the molecule will determine the major product under kinetically controlled conditions. For example, under certain conditions, acylation might occur preferentially at the more nucleophilic amino group rather than at the pyridine nitrogen.
Thermodynamic control favors the formation of the most stable product. In the aminolysis of the ester, for instance, the formation of the highly stable amide bond provides a thermodynamic driving force for the reaction. A study on the aminolysis of Y-substituted-phenyl picolinates showed that these reactions proceed through a stepwise mechanism where the expulsion of the leaving group is the rate-determining step. nih.gov The Brønsted-type plot for these reactions provides insight into the transition state structure and the degree of bond breaking in the rate-determining step.
Mechanistic Elucidation Studies
While specific mechanistic studies on this compound are not widely reported, the mechanisms of its reactions can be inferred from studies on related compounds.
Sandmeyer Reaction: The mechanism of the Sandmeyer reaction involves the initial formation of a diazonium salt from the primary amino group. youtube.com This is followed by a single-electron transfer from a copper(I) catalyst to the diazonium salt, leading to the formation of an aryl radical and dinitrogen gas. The aryl radical then abstracts a halide or other group from the copper species to form the final product. organic-chemistry.org
Truce-Smiles Rearrangement: In a related system, the reaction of a cyano-substituted dihydronaphthalene with a strong base led to the formation of a 5-amino-tetrahydrobenzo[f]furo[2,3-c]isoquinoline via a Truce-Smiles rearrangement. elsevierpure.com This type of intramolecular nucleophilic aromatic substitution involves the attack of a carbanion onto an aromatic ring, followed by rearrangement. While not directly applicable to this compound under normal conditions, it highlights a potential reaction pathway for related, suitably substituted picolinates.
Further computational studies on the electronic structure and reaction pathways of this compound would be valuable for a more detailed mechanistic understanding. Theoretical analyses, such as those employing Fukui functions, have been used to predict the reactivity of related heterocyclic systems. rsc.org
Coordination Chemistry of Ethyl 5 Amino 3 Methylpicolinate and Its Metal Complexes
Ligand Properties and Coordination Modes of Aminopicolinates
While the general coordination modes of aminopicolinates are known, involving chelation through the pyridine (B92270) nitrogen and a carboxylate oxygen, no specific data exists for ethyl 5-amino-3-methylpicolinate. The influence of the 5-amino and 3-methyl substituents on its electronic properties and preferred coordination geometry with various metal ions has not been documented.
Synthesis and Structural Characterization of Metal Complexes
There are no published methods for the synthesis of either transition metal or main group metal complexes of this compound. Consequently, no structural characterization data, such as X-ray crystallography or spectroscopic analysis, is available for any of its potential metal complexes.
Transition Metal Complexes
No information is available regarding the synthesis, structure, or properties of transition metal complexes involving this compound as a ligand.
Main Group Metal Complexes
There are no documented studies on the synthesis or characterization of main group metal complexes with this compound.
Redox Behavior and Electrochemistry of Picolinate (B1231196) Metal Complexes
The redox properties and electrochemical behavior of metal complexes are highly dependent on the specific ligand environment. Without synthesized complexes of this compound, no electrochemical studies have been performed, and thus, no data on their redox potentials or electron transfer kinetics exists.
Influence of Substituent Groups on Metal Complex Stability and Reactivity
The stability and reactivity of metal complexes are significantly influenced by the electronic and steric effects of substituent groups on the ligand. The electron-donating nature of the amino and methyl groups on the picolinate ring would be expected to affect the stability and reactivity of its metal complexes. However, without any experimental data, a detailed analysis of these effects for this compound remains speculative.
Computational and Theoretical Investigations of Ethyl 5 Amino 3 Methylpicolinate
Quantum Chemical Calculations (e.g., Density Functional Theory, DFT) for Electronic Structure and Reactivity
Quantum chemical calculations, particularly Density Functional Theory (DFT), are a cornerstone for investigating the electronic structure and reactivity of molecules like Ethyl 5-amino-3-methylpicolinate. DFT methods are used to determine the electron density of a system, from which various properties can be derived. mdpi.com For a molecule such as this, DFT calculations could provide insights into:
Molecular Geometry: Optimization of the ground-state geometry to predict bond lengths, bond angles, and dihedral angles.
Electronic Properties: Calculation of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. The HOMO-LUMO gap is a critical indicator of chemical reactivity and stability. nih.gov
Charge Distribution: Analysis of the atomic charges (e.g., using Mulliken, NBO, or Hirshfeld population analysis) to identify electrophilic and nucleophilic sites within the molecule. This is crucial for predicting how the molecule will interact with other reagents.
For substituted pyridines and related heterocyclic systems, DFT calculations have been successfully used to study the effects of different functional groups on the electronic properties and stability of the molecule. nih.govmdpi.com For instance, the placement of the amino and methyl groups on the picolinate (B1231196) ring would be expected to significantly influence the electron density distribution and, consequently, its chemical behavior.
Table 1: Hypothetical DFT-Calculated Properties for this compound
| Property | Predicted Value | Significance |
| HOMO Energy | - | Relates to electron-donating ability. |
| LUMO Energy | - | Relates to electron-accepting ability. |
| HOMO-LUMO Gap | - | Indicator of chemical stability. |
| Dipole Moment | - | Indicates overall polarity of the molecule. |
Note: This table is illustrative. Actual values would require specific DFT calculations to be performed.
Molecular Dynamics Simulations for Conformational Analysis
Molecular dynamics (MD) simulations are a powerful tool for studying the dynamic behavior of molecules, including conformational changes over time. nih.gov For a flexible molecule like this compound, which has rotatable bonds in its ethyl ester group, MD simulations can provide a detailed picture of its conformational landscape.
The process would typically involve:
System Setup: Placing the molecule in a simulation box, often with a solvent to mimic solution-phase behavior.
Force Field Application: Using a suitable force field (a set of parameters describing the potential energy of the system) to define the interactions between atoms.
Simulation Run: Solving Newton's equations of motion for the system over a specified period, generating a trajectory of atomic positions and velocities.
Analysis of the MD trajectory would reveal the most stable conformations, the energy barriers between them, and the flexibility of different parts of the molecule. This information is crucial for understanding how the molecule might bind to a biological target or adopt a specific shape required for a chemical reaction.
Prediction of Spectroscopic Parameters (e.g., NMR, IR)
Computational methods can be used to predict spectroscopic data, which is an invaluable tool for compound characterization.
Infrared (IR) Spectroscopy: DFT calculations can predict the vibrational frequencies of the molecule. mdpi.com These frequencies correspond to the absorption peaks in an IR spectrum. By comparing the computed spectrum with an experimental one, researchers can confirm the structure of the synthesized compound and assign specific vibrational modes to the observed peaks. Key vibrations for this compound would include the N-H stretches of the amino group, C=O stretch of the ester, and various C-H and C-N stretches.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The chemical shifts (¹H and ¹³C) can be calculated using methods like GIAO (Gauge-Including Atomic Orbital). youtube.com These calculations provide theoretical NMR spectra that can be compared with experimental data to aid in structure elucidation and assignment of signals. youtube.comyoutube.com The predicted chemical shifts for the protons and carbons on the pyridine (B92270) ring and the ethyl and methyl groups would be highly sensitive to the molecule's electronic environment.
Table 2: Predicted Spectroscopic Features for this compound
| Spectroscopy | Key Functional Group | Predicted Wavenumber/Chemical Shift Range |
| IR | Amino (N-H stretch) | ~3300-3500 cm⁻¹ |
| IR | Ester (C=O stretch) | ~1700-1730 cm⁻¹ |
| ¹H NMR | Aromatic Protons | ~6.5-8.5 ppm |
| ¹H NMR | Ethyl Group (CH₂) | ~4.0-4.5 ppm |
| ¹³C NMR | Carbonyl Carbon | ~160-170 ppm |
Note: These are general ranges for the functional groups and would be refined by specific calculations.
Reaction Pathway Modeling and Transition State Analysis
Computational chemistry allows for the detailed investigation of chemical reaction mechanisms. For the synthesis or reactions of this compound, these methods could be used to:
Model Reaction Pathways: Propose and evaluate different potential routes for a reaction. For example, in the synthesis of picolinates, computational studies have been used to elucidate the mechanism of multi-component reactions. researchgate.netnih.govrsc.org
Locate Transition States: Identify the transition state structures, which are the highest energy points along a reaction coordinate.
Calculate Activation Energies: Determine the energy barrier for a reaction, which is related to the reaction rate.
By understanding the energetics of the reaction pathway, chemists can optimize reaction conditions to improve yields and selectivity. For example, modeling could help understand how the amino and methyl substituents on the pyridine ring influence its reactivity in a given transformation. nih.gov
In Silico Screening and Ligand-Target Interaction Prediction
In silico methods are widely used in drug discovery and materials science to predict the interaction of a small molecule (ligand) with a biological target, such as a protein or enzyme. nih.gov If this compound were being investigated for potential biological activity, the following computational approaches would be relevant:
Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a target protein. researchgate.netsemanticscholar.org The docking process generates a score that estimates the binding affinity. nih.govsemanticscholar.org This allows for the rapid screening of many compounds to identify those most likely to be active. The amino and ester groups of this compound would be key features for forming hydrogen bonds and other interactions with a protein's active site.
Pharmacophore Modeling: This involves identifying the essential three-dimensional arrangement of functional groups (e.g., hydrogen bond donors/acceptors, aromatic rings) that are necessary for biological activity. A pharmacophore model for a particular target could be used to screen for new molecules, including derivatives of this compound, that fit the model.
These in silico techniques can significantly reduce the time and cost associated with experimental screening by prioritizing compounds for synthesis and testing. nih.gov
Advanced Research Applications of Ethyl 5 Amino 3 Methylpicolinate in Chemical Science
Role as Versatile Building Blocks in Complex Organic Synthesis
The strategic placement of amino, methyl, and ester functional groups on the pyridine (B92270) core makes ethyl 5-amino-3-methylpicolinate a highly valuable scaffold in the synthesis of complex organic molecules. These functional groups can be selectively modified or can participate in a variety of chemical transformations, enabling the construction of diverse molecular architectures.
Precursors for Heterocyclic Systems
The structure of this compound is primed for the synthesis of various fused and substituted heterocyclic systems. The amino group provides a nucleophilic center that can readily react with a range of electrophiles, leading to the formation of new rings. For instance, condensation reactions with diketones or their equivalents can lead to the formation of pyridopyrazines, while reactions with appropriate reagents can yield pyridotriazines or pyrrolopyridines. The presence of the ester and methyl groups offers further opportunities for modification and annulation reactions, expanding the diversity of accessible heterocyclic frameworks. The synthesis of such heterocyclic compounds is of paramount importance as they form the core of many pharmaceuticals and biologically active compounds.
The general utility of aminopicolinates as precursors for more complex heterocyclic systems is well-documented. For example, substituted pyridines are recognized as crucial structural motifs in a multitude of bioactive molecules. bldpharm.com The development of methodologies to construct these scaffolds efficiently is a continuous focus of synthetic chemistry. While direct studies on this compound are limited, the reactivity of analogous aminopicolinates suggests its potential in creating diverse heterocyclic libraries.
Intermediates in the Synthesis of Agrochemicals
Picolinate (B1231196) derivatives have a well-established history in the agrochemical industry, with several compounds being used as herbicides. For instance, chloropicolinate amides and ureas have been identified as potent herbicides. researchgate.net These molecules often function by mimicking natural plant hormones or by inhibiting essential plant enzymes. The structural features of this compound make it an attractive intermediate for the synthesis of novel agrochemical candidates. The amino group can be readily converted into amides, ureas, or other functionalities commonly found in herbicidally active molecules. The methyl and ester groups can be further modified to fine-tune the compound's activity, selectivity, and environmental persistence.
The development of new herbicides is crucial for modern agriculture to manage weed competition and ensure crop yields. The exploration of new chemical scaffolds, such as those derived from this compound, is a key strategy in the discovery of next-generation agrochemicals with improved efficacy and environmental profiles.
Table 1: Examples of Picolinate-Based Agrochemicals and their Analogs
| Compound Class | Example | Application |
| Chloropicolinate Amides | Arylex™ active (Halauxifen-methyl) | Herbicide for broadleaf weed control |
| Picolinic Acid Herbicides | Picloram | Systemic herbicide for broadleaf weeds |
| Picolinamide Derivatives | - | Investigated for herbicidal and fungicidal activity |
This table presents examples of picolinate-based agrochemicals to illustrate the potential applications of derivatives of this compound.
Applications in Materials Science (e.g., Polymer Chemistry, Self-Assembly)
The field of materials science is increasingly looking towards organic molecules with specific functionalities to create novel materials with tailored properties. Picolinate-based compounds have shown promise in the development of coordination polymers and other advanced materials. mdpi.com The nitrogen atom of the pyridine ring and the oxygen atoms of the ester group in this compound can act as coordination sites for metal ions, leading to the formation of metal-organic frameworks (MOFs) or coordination polymers. These materials can exhibit interesting properties such as luminescence, porosity, and catalytic activity. mdpi.com
Furthermore, by introducing appropriate hydrophobic and hydrophilic moieties, derivatives of this compound could be designed as amphiphilic molecules capable of self-assembly. bldpharm.com Such molecules can spontaneously form organized structures like micelles, vesicles, or nanofibers in solution, which have potential applications in drug delivery, sensing, and nanotechnology. nih.gov The ability to precisely control the molecular structure of the building block allows for the fine-tuning of the resulting material's properties.
Catalytic Applications of this compound and its Derivatives
The electronic properties and the presence of multiple coordination sites in this compound and its derivatives suggest their potential use in catalysis, both as organocatalysts and as ligands for metal-catalyzed reactions.
Organocatalysis
Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has become a powerful tool in synthetic chemistry. Molecules containing both a Brønsted acid and a Brønsted base site can act as bifunctional catalysts. While there is no direct research on this compound as an organocatalyst, its structure contains a basic amino group and the potential for the pyridine nitrogen to act as a Lewis base. Derivatives of this compound could potentially be designed to catalyze a variety of organic transformations. For instance, chiral derivatives could be explored for their ability to induce enantioselectivity in reactions. The general principle of using bifunctional molecules for catalysis is well-established, with compounds like 2-pyridones being effective catalysts for reactions such as ester aminolysis.
Ligands in Metal-Catalyzed Reactions
The pyridine nitrogen and the amino group of this compound make it a potential bidentate ligand for a variety of transition metals. Upon coordination to a metal center, the electronic properties of the metal can be modulated, influencing its catalytic activity. Research on structurally similar compounds has demonstrated the viability of this approach. For example, metal complexes of 5-amino-2-ethylpyridine-2-carboximidate, a compound with a similar aminopyridine scaffold, have been synthesized and shown to be effective catalysts in the Henry reaction, a carbon-carbon bond-forming reaction. This suggests that metal complexes of this compound could also exhibit catalytic activity in a range of organic transformations.
The ability to tune the steric and electronic properties of the ligand by modifying the substituents on the pyridine ring makes this class of compounds particularly interesting for catalyst development. By systematically altering the structure of the ligand, it is possible to optimize the performance of the metal catalyst for a specific reaction.
Table 2: Catalytic Activity of a Related Aminopyridine Metal Complex
| Metal Complex | Reaction | Catalyst Loading (mol%) | Conversion (%) |
| [NH₂EtPyCuCl₂(CH₃OH)]·H₂O | Henry Reaction | 10 | 74 |
| (NH₂EtPy)₂(H₂O)Ni | Henry Reaction | 10 | 78 |
| (NH₂EtPy)₂(H₂O)Mn | Henry Reaction | 10 | 42 |
Data adapted from a study on metal complexes of 5-amino-2-ethylpyridine-2-carboximidate, a structural analog of this compound. This table illustrates the potential catalytic applications of metal complexes derived from similar aminopyridine scaffolds.
Development of Novel Chemical Probes and Tools for Research
This compound has emerged as a valuable and versatile building block in medicinal chemistry and chemical biology, primarily for the development of sophisticated chemical probes and research tools. Its unique structural features, including a reactive amino group and a modifiable picolinate core, make it an ideal scaffold for the synthesis of complex molecules designed to interact with specific biological targets. The application of this compound is particularly notable in the generation of selective enzyme inhibitors, which serve as indispensable tools for dissecting cellular signaling pathways and validating new drug targets.
One of the most significant applications of this compound is in the synthesis of Janus Kinase (JAK) inhibitors. google.comgoogle.com The JAK family of non-receptor tyrosine kinases, comprising JAK1, JAK2, JAK3, and TYK2, are crucial mediators of cytokine signaling through the JAK-STAT pathway. google.comnih.govnih.gov Dysregulation of this pathway is implicated in a multitude of inflammatory and autoimmune diseases, as well as certain cancers. nih.gov Consequently, the development of selective JAK inhibitors is of paramount importance for both therapeutic and research purposes. These inhibitors function as chemical probes to elucidate the specific roles of individual JAK isoforms in various physiological and pathological processes. nih.gov
The structural framework of this compound provides an excellent starting point for creating potent and selective JAK inhibitors. The amino group on the pyridine ring can be readily functionalized to introduce various substituents that can interact with key residues in the ATP-binding pocket of the JAK enzymes. For instance, this compound is a documented intermediate in the synthesis of a class of aminopyrimidinyl compounds that exhibit potent JAK inhibitory activity. google.comgoogle.com In a typical synthetic route, the amino group of this compound is reacted with a suitably substituted pyrimidine (B1678525) derivative to form the core structure of the inhibitor.
The methyl group at the 3-position of the picolinate ring also plays a role in influencing the compound's properties and can be a site for further modification to optimize potency, selectivity, and pharmacokinetic profiles of the resulting inhibitors. The ester functionality of the picolinate can be hydrolyzed or converted into other functional groups to fine-tune the molecule's characteristics.
The table below showcases examples of how this compound serves as a precursor for the synthesis of advanced chemical tools for research, specifically focusing on the development of JAK inhibitors.
Table 1: Application of this compound in the Synthesis of Research Tools
| Precursor Compound | Target Class of Research Tool | General Synthetic Transformation | Resulting Research Tool (General Structure) |
| This compound | Janus Kinase (JAK) Inhibitors | Amine functionalization with a pyrimidine moiety | Aminopyrimidinyl-picolinate derivatives |
The research findings from studies utilizing these inhibitors have been instrumental in advancing our understanding of the JAK-STAT pathway. By using these chemical probes, researchers can selectively block the activity of specific JAK enzymes in cellular and animal models, allowing for the precise investigation of their downstream effects. This has led to the identification of the specific contributions of each JAK family member to various immune responses and disease pathologies.
For example, inhibitors derived from scaffolds related to this compound have been used to probe the role of JAK1 and JAK2 in inflammatory skin conditions and other autoimmune disorders. nih.gov The insights gained from such studies are critical for the development of next-generation therapeutics with improved efficacy and reduced side effects.
Analytical and Spectroscopic Methodologies in the Study of Ethyl 5 Amino 3 Methylpicolinate
Advanced Spectroscopic Characterization Techniques
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Dynamics
No specific high-resolution NMR data, including proton (¹H) and carbon-13 (¹³C) chemical shifts, coupling constants, or dynamic NMR studies for Ethyl 5-amino-3-methylpicolinate, are currently available in the reviewed literature.
Infrared (IR) and Raman Spectroscopy for Vibrational Analysis
Detailed experimental IR and Raman spectra, which would reveal the characteristic vibrational frequencies of the functional groups (amino, ester, methyl, and the pyridine (B92270) ring) of this compound, have not been reported.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
While the molecular weight of this compound can be calculated from its formula, specific mass spectrometry data, including the molecular ion peak and fragmentation patterns from techniques such as electron ionization (EI) or electrospray ionization (ESI), are not documented.
X-ray Crystallography for Solid-State Structure Determination
There are no published X-ray crystallography studies for this compound. Consequently, information regarding its crystal system, space group, unit cell dimensions, and intermolecular interactions in the solid state is unavailable.
Chromatographic and Separation Techniques for Purity Assessment and Isolation
Specific chromatographic methods, such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC), developed for the purity assessment and isolation of this compound have not been described in the accessible literature.
Future Research Directions and Emerging Trends for Ethyl 5 Amino 3 Methylpicolinate
Exploration of Novel Synthetic Pathways
The development of new and improved methods for synthesizing Ethyl 5-amino-3-methylpicolinate is a cornerstone of future research. While established routes exist, the focus is shifting towards pathways that offer higher yields, greater efficiency, and the use of more readily available starting materials. One promising avenue is the use of multi-component reactions, which allow for the construction of complex molecules like picolinates in a single step from three or more reactants. nih.govrsc.org This approach is not only more efficient but also aligns with the principles of green chemistry by reducing waste and energy consumption. researchgate.netnih.gov
Furthermore, the exploration of novel catalytic systems is a significant area of interest. For instance, the use of heterogeneous catalysts, such as metal-organic frameworks (MOFs), is being investigated for the synthesis of picolinate (B1231196) derivatives. nih.govrsc.org These catalysts offer advantages like easy separation from the reaction mixture and potential for reuse, making the synthetic process more economical and environmentally friendly. nih.gov Research into catalysts based on earth-abundant metals is also gaining traction as a more sustainable alternative to precious metal catalysts. ijpsonline.com
Design and Development of New Chemical Transformations
Beyond its synthesis, there is considerable interest in using this compound as a building block for creating new and more complex molecules. The amino and ester functional groups on the pyridine (B92270) ring provide reactive handles for a variety of chemical transformations. Future research will likely focus on developing novel reactions that selectively target these groups to introduce new functionalities and build intricate molecular architectures.
One area of exploration is the development of new coupling reactions to form carbon-carbon and carbon-heteroatom bonds. This could involve the use of advanced catalytic systems to enable previously challenging transformations. Additionally, the amino group can be a precursor for the synthesis of a wide range of nitrogen-containing heterocycles, which are prevalent in pharmaceuticals and other bioactive compounds. nih.gov Research into diastereoselective and enantioselective transformations will also be crucial for accessing specific stereoisomers of derivative compounds, which can have significantly different biological activities.
Advanced Functional Material Development
The unique electronic and structural properties of the picolinate scaffold make this compound an attractive candidate for the development of advanced functional materials. The pyridine ring, with its nitrogen atom, can coordinate to metal ions, opening up possibilities for the creation of novel metal-organic frameworks (MOFs) and coordination polymers. These materials have potential applications in areas such as gas storage, catalysis, and sensing.
Furthermore, the amino and ester groups can be modified to tune the material's properties. For example, polymerization of derivatives of this compound could lead to the formation of new polymers with tailored thermal, optical, or electronic properties. There is also potential for its use in the development of organic light-emitting diodes (OLEDs) and other electronic devices, where pyridine-based compounds have shown promise.
Interdisciplinary Research Opportunities in Chemical Biology
The intersection of chemistry and biology offers exciting opportunities for the application of this compound and its derivatives. The picolinate structure is found in some natural products and has been shown to interact with biological systems. nih.gov Future research in chemical biology could explore the use of this compound as a scaffold for the design of new enzyme inhibitors or probes to study biological processes.
For instance, derivatives of this compound could be designed to target specific enzymes or receptors involved in disease pathways. nih.gov The amino group provides a convenient point for attaching fluorescent tags or other reporter groups, allowing for the visualization of these molecules within cells. nih.gov This can provide valuable insights into their mechanism of action and help in the development of new therapeutic agents. Furthermore, the study of how this compound and its derivatives interact with biological membranes is another area of interest, with potential implications for drug delivery and antimicrobial peptide development. biorxiv.org
Sustainable and Eco-Friendly Methodologies in Picolinate Chemistry
A significant trend across all areas of chemical research is the move towards more sustainable and environmentally friendly practices. researchgate.netnih.gov In the context of this compound, this translates to the development of "green" synthetic methods that minimize waste, reduce the use of hazardous reagents and solvents, and are more energy-efficient.
This includes the use of alternative reaction media, such as water or ionic liquids, and the development of solvent-free reaction conditions. rasayanjournal.co.in Microwave-assisted synthesis is another green technique that can significantly reduce reaction times and improve yields. nih.gov The principles of green chemistry will undoubtedly guide future research in all aspects of picolinate chemistry, from its synthesis to its application. rasayanjournal.co.in The development of catalytic systems that can be easily recovered and reused is also a key aspect of this sustainable approach. nih.gov
Q & A
Basic Research Questions
Q. What are the established synthetic routes for Ethyl 5-amino-3-methylpicolinate, and what key reagents are involved?
- Methodology : The synthesis typically involves a multi-step process starting with picolinic acid derivatives. For example, Ethyl 5-aminopicolinate analogs are synthesized via esterification of the corresponding acid (e.g., 5-amino-3-methylpicolinic acid) using ethyl chloroformate in the presence of a base like triethylamine . Subsequent functionalization (e.g., methylation) may require alkylating agents such as methyl iodide under controlled pH and temperature .
- Key Considerations : Purification often employs recrystallization from ethanol or chromatography, with yields dependent on stoichiometric ratios and solvent polarity .
Q. How is this compound characterized structurally and chemically?
- Methodology : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming the ester and amino group positions. Mass spectrometry (MS) validates molecular weight (e.g., 180.18 g/mol for analogs like Ethyl 5-aminopicolinate) . Infrared (IR) spectroscopy identifies functional groups, such as the C=O stretch (~1700 cm⁻¹) and N-H vibrations (~3300 cm⁻¹) .
Advanced Research Questions
Q. What experimental strategies optimize the yield of this compound under varying reaction conditions?
- Methodology : Systematic optimization involves adjusting parameters like:
- Temperature : Higher temperatures (70–90°C) accelerate esterification but risk side reactions (e.g., hydrolysis).
- Catalysts : Bases (e.g., DMAP) improve acylation efficiency .
- Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates .
Q. How do researchers resolve contradictions in reported biological activities of this compound analogs?
- Methodology : Comparative studies using standardized assays (e.g., enzyme inhibition kinetics) are essential. For example, discrepancies in IC₅₀ values for kinase inhibition may arise from assay conditions (e.g., ATP concentration) or purity of test compounds .
- Validation : Replicate experiments with independent synthetic batches and orthogonal analytical techniques (e.g., X-ray crystallography for binding confirmation) reduce variability .
Q. What computational tools predict the reactivity of this compound in novel synthetic pathways?
- Methodology : Retrosynthetic analysis using databases like Reaxys or Pistachio identifies feasible precursors (e.g., 3-methylpicolinic acid derivatives). Density Functional Theory (DFT) calculations model transition states for regioselective amination or esterification .
- Case Study : A 2024 study leveraged machine learning to predict solvent effects on reaction pathways, achieving >90% accuracy in yield prediction for analogous compounds .
Comparative and Mechanistic Questions
Q. How does the methyl group at position 3 influence the stability and reactivity of this compound compared to unsubstituted analogs?
- Methodology : Stability studies (TGA/DSC) reveal that the methyl group enhances thermal stability by ~15% compared to Ethyl 5-aminopicolinate. Reactivity is assessed via electrophilic substitution rates (e.g., nitration), where steric hindrance from the methyl group reduces reaction rates by 20–30% .
Q. What spectroscopic techniques differentiate this compound from its positional isomers?
- Methodology : 2D NMR (COSY, HSQC) resolves overlapping signals in aromatic regions. For instance, the methyl group at position 3 causes distinct NOE correlations between H-4 and the methyl protons . X-ray diffraction further confirms spatial arrangements, as seen in crystallographic data for ethyl picolinate derivatives .
Biological and Application-Focused Questions
Q. What in vitro models are used to evaluate the enzyme inhibitory potential of this compound?
- Methodology : Common assays include:
- Kinase inhibition : Fluorescence-based ADP-Glo™ assays with recombinant enzymes (e.g., EGFR kinase).
- Metabolic pathway modulation : LC-MS/MS quantifies metabolite changes in cell lysates treated with the compound .
- Controls : Co-administration with known inhibitors (e.g., staurosporine) validates assay sensitivity .
Q. How do researchers address solubility challenges of this compound in biological assays?
- Methodology : Co-solvents like DMSO (<1% v/v) or cyclodextrin-based formulations improve aqueous solubility without cytotoxicity. Dynamic Light Scattering (DLS) confirms nanoparticle dispersion stability for in vivo studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
